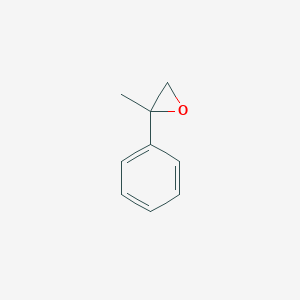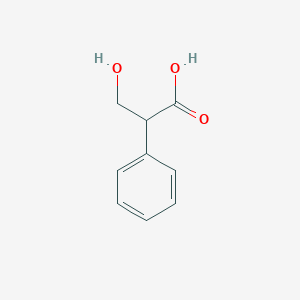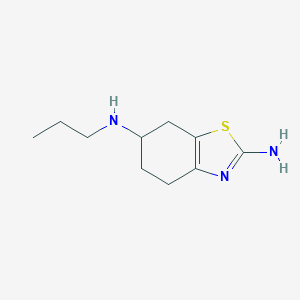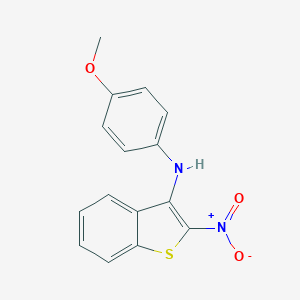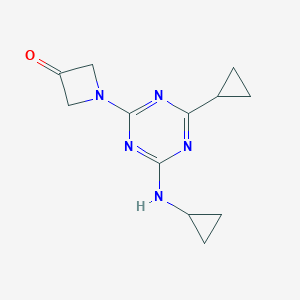
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, also known as ACT, is a synthetic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial, fungal, and cancer cell growth and proliferation. Specifically, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to inhibit the activity of DNA gyrase and topoisomerase IV in bacterial cells, which are essential enzymes for DNA replication and cell division. In fungal cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- is believed to inhibit the activity of ergosterol biosynthesis, which is a critical component of the fungal cell membrane. In cancer cells, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to induce apoptosis and inhibit cell cycle progression.
Biochemische Und Physiologische Effekte
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have various biochemical and physiological effects, including the inhibition of bacterial, fungal, and cancer cell growth and proliferation. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential. However, further research is needed to fully understand the biochemical and physiological effects of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its broad spectrum of activity against various bacterial and fungal strains, as well as its potential anticancer activity. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one limitation of using 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several future directions for research on 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-, including the optimization of its synthesis method to improve its yield and scalability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- and its potential therapeutic applications. Furthermore, research on the pharmacokinetics and pharmacodynamics of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- in animal models and humans is needed to determine its safety and efficacy as a therapeutic agent. Finally, the development of novel derivatives and analogs of 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis method for 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- involves a series of chemical reactions, including the condensation of cyclopropylamine with cyanuric chloride to form the intermediate compound, 4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-amine. This intermediate is then reacted with ethyl acetoacetate in the presence of acetic anhydride to form the final product, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)-.
Wissenschaftliche Forschungsanwendungen
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has been extensively studied for its potential therapeutic applications, including its use as an antibacterial agent, antifungal agent, and anticancer agent. In particular, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans. Furthermore, 3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- has exhibited significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
148312-49-6 |
|---|---|
Produktname |
3-Azetidinone, 1-(4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl)- |
Molekularformel |
C12H15N5O |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-one |
InChI |
InChI=1S/C12H15N5O/c18-9-5-17(6-9)12-15-10(7-1-2-7)14-11(16-12)13-8-3-4-8/h7-8H,1-6H2,(H,13,14,15,16) |
InChI-Schlüssel |
KTDIVPQKCJMTIJ-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
Kanonische SMILES |
C1CC1C2=NC(=NC(=N2)N3CC(=O)C3)NC4CC4 |
Andere CAS-Nummern |
148312-49-6 |
Synonyme |
1-[4-cyclopropyl-6-(cyclopropylamino)-1,3,5-triazin-2-yl]azetidin-3-on e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



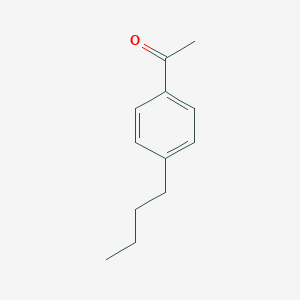
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
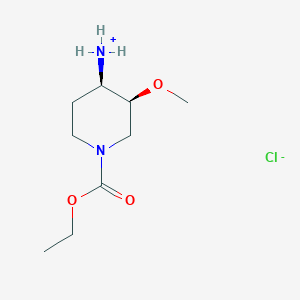
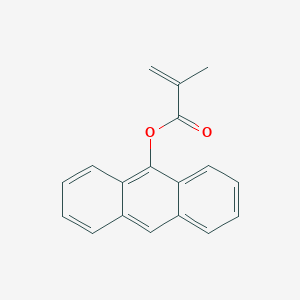
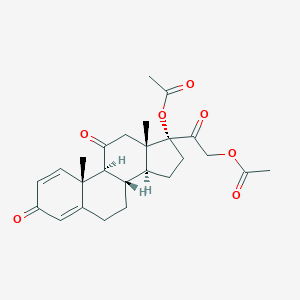
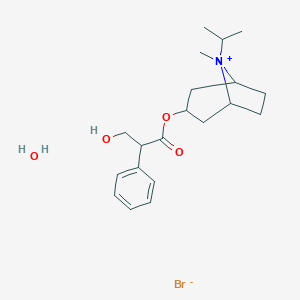
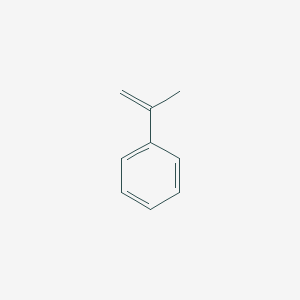
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
